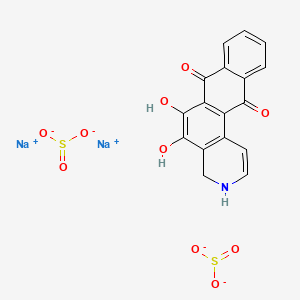
(R)-4-oxo-4-(1-phenylethoxy)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-oxo-4-(1-phenylethoxy)butanoic acid is an organic compound with a complex structure that includes a phenyl group, an oxo group, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-oxo-4-(1-phenylethoxy)butanoic acid typically involves the reaction of a phenylethyl alcohol derivative with a butanoic acid derivative under specific conditions. One common method involves the esterification of ®-1-phenylethanol with butanoic acid, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of ®-4-oxo-4-(1-phenylethoxy)butanoic acid may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the synthesis.
化学反应分析
Types of Reactions
®-4-oxo-4-(1-phenylethoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, ®-4-oxo-4-(1-phenylethoxy)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving oxo and phenyl groups. It can also serve as a model compound for studying metabolic pathways involving similar structures.
Medicine
In medicine, ®-4-oxo-4-(1-phenylethoxy)butanoic acid and its derivatives may have potential therapeutic applications. For example, they can be investigated for their anti-inflammatory or analgesic properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of ®-4-oxo-4-(1-phenylethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The oxo group can participate in redox reactions, while the phenyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
4-oxo-4-phenylbutanoic acid: Lacks the ®-1-phenylethoxy group, making it less complex.
®-4-hydroxy-4-(1-phenylethoxy)butanoic acid: Contains a hydroxy group instead of an oxo group, leading to different reactivity.
®-4-oxo-4-(1-phenylethyl)butanoic acid: Similar structure but lacks the ethoxy linkage.
Uniqueness
®-4-oxo-4-(1-phenylethoxy)butanoic acid is unique due to the presence of both an oxo group and a phenylethoxy group. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications. The stereochemistry ®-configuration also adds to its uniqueness, influencing its interactions with biological targets and its overall chemical behavior.
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
4-oxo-4-[(1R)-1-phenylethoxy]butanoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(10-5-3-2-4-6-10)16-12(15)8-7-11(13)14/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI 键 |
IITVAEZXZLJTLD-SECBINFHSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)CCC(=O)O |
规范 SMILES |
CC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


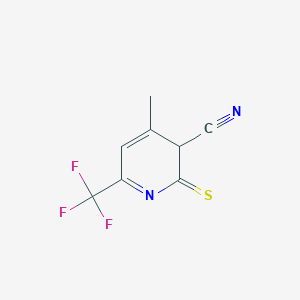

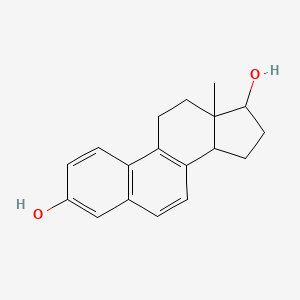
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)

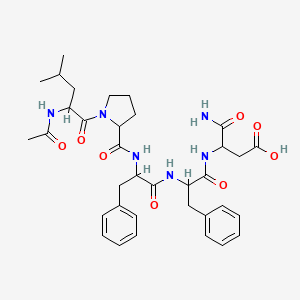

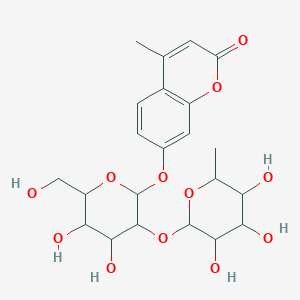
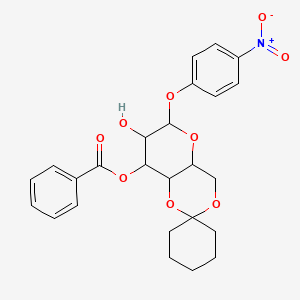
![acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324703.png)
